Product packaging for 1-Dodecyl-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 110259-96-6)

1-Dodecyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14317249
CAS No.: 110259-96-6
M. Wt: 301.5 g/mol
InChI Key: BZFIRYYQHGARKG-UHFFFAOYSA-N
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Description

1-Dodecyl-1,2,3,4-tetrahydroquinoline is a synthetic N-alkylated tetrahydroquinoline derivative of significant interest in medicinal chemistry and antimicrobial research. Its primary research value lies in its potent antifungal activity. Studies have identified this compound, particularly its fully saturated perhydroquinoline analog, as a potent inhibitor of fungal growth, with efficacy comparable to the commonly used drug clotrimazole . The mechanism of action for its antifungal activity has been elucidated as the inhibition of Δ8,7-isomerase, a key enzyme in the post-squalene portion of ergosterol biosynthesis in fungi . By mimicking carbocationic high-energy intermediates in this pathway, it disrupts the production of ergosterol, an essential component of the fungal cell membrane . The dodecyl (C12) alkyl chain is critical for this activity, as research on related N-alkylperhydroquinolines has shown that a chain length of 10 to 12 carbon atoms is optimal for maximum antimycotic potency . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in numerous bioactive natural products and pharmacologically relevant compounds with a wide range of activities, including anticancer, anti-parasitic, and anti-inflammatory properties . This makes this compound a valuable intermediate for researchers developing new therapeutic agents and probing biochemical pathways related to sterol biosynthesis. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N B14317249 1-Dodecyl-1,2,3,4-tetrahydroquinoline CAS No. 110259-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110259-96-6

Molecular Formula

C21H35N

Molecular Weight

301.5 g/mol

IUPAC Name

1-dodecyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C21H35N/c1-2-3-4-5-6-7-8-9-10-13-18-22-19-14-16-20-15-11-12-17-21(20)22/h11-12,15,17H,2-10,13-14,16,18-19H2,1H3

InChI Key

BZFIRYYQHGARKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCC2=CC=CC=C21

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of 1 Dodecyl 1,2,3,4 Tetrahydroquinoline

Advanced Spectroscopic Techniques for Elucidation

Modern spectroscopic techniques are indispensable for confirming the identity and purity of synthetic compounds like 1-Dodecyl-1,2,3,4-tetrahydroquinoline. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of all atoms within the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tetrahydroquinoline ring, the aliphatic protons of the heterocyclic ring, and the protons of the N-dodecyl chain.

Aromatic Region (approx. δ 6.4-7.0 ppm): The four protons on the benzene (B151609) ring of the tetrahydroquinoline moiety would appear as a complex set of multiplets, characteristic of a substituted benzene ring. chemicalbook.com

Aliphatic Tetrahydroquinoline Ring (approx. δ 1.9-3.3 ppm): The protons at positions C2, C3, and C4 would give rise to signals in the aliphatic region. The methylene (B1212753) protons at C2 (adjacent to the nitrogen) are expected around δ 3.3 ppm, the C4 protons (benzylic) around δ 2.7 ppm, and the C3 protons as a multiplet around δ 1.9 ppm. chemicalbook.com

N-Dodecyl Chain (approx. δ 0.8-3.3 ppm): The long alkyl chain would produce characteristic signals. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.88 ppm. The methylene group directly attached to the nitrogen atom (N-CH₂-) would be deshielded, appearing as a triplet around δ 3.2-3.3 ppm. The remaining ten methylene groups in the chain would overlap to form a large, broad multiplet in the δ 1.2-1.6 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Region (approx. δ 115-145 ppm): Six distinct signals are expected for the carbon atoms of the benzene ring.

Aliphatic Tetrahydroquinoline Ring (approx. δ 22-50 ppm): The three aliphatic carbons of the heterocyclic ring would appear in this range, with C2 being the most deshielded due to its proximity to the nitrogen atom. researchgate.net

N-Dodecyl Chain (approx. δ 14-52 ppm): The dodecyl chain would show a signal for the terminal methyl carbon around δ 14 ppm, a signal for the N-CH₂- carbon around δ 51-52 ppm, and a series of signals for the other methylene carbons between δ 22 and δ 32 ppm.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.4 - 7.0m
N-CH₂- (Ring C2)~3.3t
Ar-CH₂- (Ring C4)~2.7t
-CH₂- (Ring C3)~1.9m
N-CH₂- (Chain C1')3.2 - 3.3t
-(CH₂)₁₀- (Chain)1.2 - 1.6br m
-CH₃ (Chain)~0.88t

Abbreviations: t = triplet, m = multiplet, br m = broad multiplet

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic Quaternary Cs122 - 145
Aromatic CHs115 - 129
N-CH₂- (Ring C2)~50
Ar-CH₂- (Ring C4)~28
-CH₂- (Ring C3)~22
N-CH₂- (Chain C1')51 - 52
-(CH₂)₁₀- (Chain)22 - 32
-CH₃ (Chain)~14

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would be dominated by C-H stretching vibrations from the long alkyl chain.

Key expected absorption bands include:

~3050-3020 cm⁻¹: Aromatic C-H stretching.

2955-2850 cm⁻¹: Strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the dodecyl chain and the saturated portion of the tetrahydroquinoline ring. nist.gov

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic benzene ring.

~1350 cm⁻¹: C-N stretching of the tertiary aromatic amine.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular formula of this compound is C₂₁H₃₅N, with a calculated molecular weight of 301.51 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 301. nist.gov HRMS would confirm the elemental composition with high accuracy.

Fragmentation Pattern: The fragmentation is expected to be characteristic of N-alkylated amines and tetrahydroquinolines. A prominent fragmentation pathway would be the alpha-cleavage, leading to the loss of a C₁₁H₂₃ radical (155 amu) to give a stable ion at m/z = 146. Another likely fragmentation is the cleavage of the C-N bond to generate the dodecyl cation or related fragments. The tetrahydroquinoline ring itself can undergo fragmentation, leading to characteristic ions seen in the spectrum of the parent compound. nist.gov

Conformational Analysis and Stereochemical Considerations of the Dodecyl Side Chain and Tetrahydroquinoline Ring

Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. nobelprize.orglibretexts.org

Tetrahydroquinoline Ring: The saturated heterocyclic ring of 1,2,3,4-tetrahydroquinoline (B108954) is not planar. It exists in a dynamic equilibrium between different conformations, predominantly adopting a flexible half-chair conformation to minimize steric and torsional strain. researchgate.net

Dodecyl Side Chain: The N-dodecyl group is a long, flexible aliphatic chain with a high degree of conformational freedom due to rotation around its numerous C-C single bonds. It can adopt various extended or folded conformations.

Crystallographic Studies for Absolute Structure Determination (if single crystals are obtained)

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

A search of the available literature and crystallographic databases did not yield any results for the single-crystal structure of this compound.

However, crystallographic studies on related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, have been reported. researchgate.net Such studies confirm that the heterocyclic ring adopts a half-chair conformation in the solid state. researchgate.net If single crystals of this compound were to be obtained and analyzed, the study would unequivocally determine the conformation of the tetrahydroquinoline ring and reveal the specific folded or extended conformation adopted by the long dodecyl chain within the crystal lattice.

Reaction Mechanisms and Mechanistic Studies Involving 1 Dodecyl 1,2,3,4 Tetrahydroquinoline

Detailed Mechanistic Pathways of N-Alkylation Reactions

The primary route for the synthesis of 1-Dodecyl-1,2,3,4-tetrahydroquinoline is through the N-alkylation of 1,2,3,4-tetrahydroquinoline (B108954). This transformation typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the tetrahydroquinoline ring acts as the nucleophile.

The most common method involves the reaction of 1,2,3,4-tetrahydroquinoline with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane, in the presence of a base. The mechanism is generally considered to be a direct S(_N)2 displacement.

Mechanism of S(_N)2 N-Alkylation:

Deprotonation: A base (e.g., K(_2)CO(_3), Et(_3)N) removes the proton from the nitrogen atom of 1,2,3,4-tetrahydroquinoline, forming a more nucleophilic tetrahydroquinolinate anion.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom (or the anion) attacks the electrophilic carbon atom of the dodecyl halide, which bears a partial positive charge due to the electronegativity of the halogen.

Transition State: A pentacoordinate transition state is formed where the nitrogen-carbon bond is forming, and the carbon-halogen bond is breaking simultaneously.

Product Formation: The halide ion is expelled as a leaving group, resulting in the formation of the N-C bond and yielding this compound.

Another significant pathway is reductive amination , which involves the reaction of 1,2,3,4-tetrahydroquinoline with dodecanal (B139956) (lauryl aldehyde). organic-chemistry.org

Mechanism of Reductive Amination:

Imine/Iminium Ion Formation: The nitrogen atom of tetrahydroquinoline attacks the carbonyl carbon of dodecanal to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH(_4)) or hydrogen with a catalyst, delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final N-alkylated product, this compound. organic-chemistry.orgnih.gov

Domino reactions, which combine multiple transformations in a single operation, also provide a pathway to N-alkylated tetrahydroquinolines, often involving initial reduction followed by reductive amination sequences. nih.gov

Mechanistic Investigations of Reductive Processes in N-Acyl Tetrahydroquinolines

While not directly involving this compound as the starting material, the reduction of N-acyl tetrahydroquinolines is a key related process. The mechanism of reduction of the amide functionality is crucial for understanding the stability and potential transformations of related structures. For instance, the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines promoted by reagents like SmI(_2)/H(_2)O/Et(_3)N proceeds through a C-O bond cleavage mechanism.

In the context of preparing N-alkylated derivatives, a related process is the reduction of an N-dodecanoyl-1,2,3,4-tetrahydroquinoline. The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH(_4)).

Mechanism of Amide Reduction:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the N-dodecanoyl group.

Intermediate Formation: This forms a tetrahedral intermediate.

Elimination and Further Reduction: Subsequent steps involve the elimination of an oxygen-metal complex and further reduction to yield the final alkyl chain.

Insights into Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of tetrahydroquinolines, including N-dodecyl derivatives. Catalytic processes offer efficiency, selectivity, and milder reaction conditions.

Hydrogenation: The synthesis of this compound can be achieved through the catalytic hydrogenation of 1-dodecylquinoline. This reaction typically employs heterogeneous catalysts such as platinum, palladium, or nickel. gatech.edu The mechanism generally involves:

Adsorption: Both the 1-dodecylquinoline and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond of molecular hydrogen is weakened or broken on the catalyst surface, forming reactive hydrogen species.

Stepwise Hydrogenation: The adsorbed quinoline (B57606) derivative undergoes stepwise addition of hydrogen atoms to the pyridine (B92270) ring, leading to the fully saturated heterocyclic ring of this compound. gatech.edumontana.edu The reaction is often zero-order with respect to the concentration of the quinoline derivative. gatech.edu

Functionalization: Catalysts are also employed in the functionalization of the tetrahydroquinoline core. For instance, boronic acid can catalyze the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines, acting as both a Lewis acid and a hydrogen-bond donor. organic-chemistry.org

Dehydrogenation: The reverse reaction, the dehydrogenation of this compound to form 1-dodecylquinoline, is an important transformation. This can be achieved using catalysts like palladium on carbon (Pd/C) or activated carbon in the presence of an oxidant like oxygen. researchgate.netnih.govresearchgate.net The mechanism often involves:

Adsorption: The tetrahydroquinoline derivative adsorbs onto the catalyst surface.

Hydrogen Abstraction: The catalyst facilitates the removal of hydrogen atoms from the heterocyclic ring.

Desorption: The aromatized product, 1-dodecylquinoline, desorbs from the catalyst surface.

ReactionCatalystRole of Catalyst
Hydrogenation Pt, Pd, Ni, RuAdsorbs reactants, activates hydrogen
Functionalization Boronic AcidActs as Lewis acid and H-bond donor
Dehydrogenation Pd/C, Activated CarbonFacilitates hydrogen abstraction

This table provides an interactive overview of catalysts and their roles in reactions involving the tetrahydroquinoline core.

In the synthesis and reactions of this compound, several reactive intermediates can be formed.

Iminium Ions: As mentioned in the reductive amination pathway, iminium ions are key intermediates. These species are highly electrophilic and readily undergo reduction. organic-chemistry.org In metabolic studies of related N-alkylated cyclic amines, iminium ions are identified as reactive intermediates that can be trapped. researchgate.net

Radical Intermediates: In certain metal-catalyzed reactions, radical intermediates may be involved. For example, some domino reactions leading to tetrahydroquinolines proceed through the formation of benzylic radicals. nih.gov

Organometallic Complexes: In catalytic cycles, particularly those involving transition metals like palladium or ruthenium, the substrate forms transient organometallic complexes with the catalyst. These intermediates are central to the catalytic transformation.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions.

While specific DFT studies on this compound are not widely available, calculations on related tetrahydroquinoline systems provide valuable insights that can be extrapolated. DFT calculations are used to:

Elucidate Transition State Structures: DFT can model the geometry of transition states, providing a detailed picture of bond-forming and bond-breaking processes. This is crucial for understanding the factors that control the stereochemistry and regioselectivity of a reaction.

Investigate Catalyst-Substrate Interactions: Computational studies can model the interaction of a substrate like 1-dodecylquinoline with a catalyst surface, helping to explain the mechanism of heterogeneous catalysis. For example, DFT has been used to study the different mechanisms of quinoline hydrogenation over iridium surfaces. researchgate.net

In the context of the N-alkylation of tetrahydroquinoline, DFT could be used to compare the energy barriers for S(_N)2 versus S(_N)1 pathways and to understand the influence of the dodecyl group on the reaction profile.

Computational MethodApplication in Tetrahydroquinoline Chemistry
DFT Calculation of reaction energetics and transition states
DFT Elucidation of regioselectivity in functionalization reactions
DFT Modeling of catalyst-substrate interactions in hydrogenation

This interactive table summarizes the applications of DFT in studying tetrahydroquinoline reaction mechanisms.

Molecular Dynamics Simulations for Understanding Reaction Pathways

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules. By simulating the interactions between atoms over time, researchers can gain insights into the conformational changes, energy landscapes, and transition states of chemical reactions. This approach can be particularly valuable for elucidating complex reaction mechanisms that are difficult to probe experimentally.

In the context of this compound, MD simulations could theoretically be applied to:

Elucidate Reaction Mechanisms: By simulating the approach of reactants and the formation of transition states, MD could help to visualize the step-by-step mechanism of reactions involving the tetrahydroquinoline core or the dodecyl side chain.

Determine Transition State Geometries: Understanding the precise geometry of the transition state is crucial for explaining the stereoselectivity and regioselectivity of a reaction. MD simulations can provide detailed information about these transient structures.

Calculate Activation Energies: The energy barrier that must be overcome for a reaction to occur, known as the activation energy, can be calculated from the potential energy surface mapped out during an MD simulation. This can help in predicting reaction rates and identifying the most favorable reaction pathways.

Investigate Solvent Effects: The role of the solvent in a chemical reaction can be explicitly modeled in MD simulations, providing a more realistic representation of the reaction environment and its influence on the reaction pathway.

Despite the potential of this technique, a thorough search of scientific databases reveals no studies that have specifically applied molecular dynamics simulations to investigate the reaction pathways of this compound. Research in this area has focused on other aspects of tetrahydroquinoline chemistry. Therefore, there are no detailed research findings or data tables to present on this topic.

Derivatives and Functionalization of the 1 Dodecyl 1,2,3,4 Tetrahydroquinoline Scaffold

Modifications on the Dodecyl Side Chain

The long dodecyl chain is a key feature of the molecule, imparting significant lipophilicity. Modifications to this chain are pursued to alter solubility, introduce points for further conjugation, or study structure-activity relationships.

While direct functionalization of the dodecyl chain on the 1-dodecyl-1,2,3,4-tetrahydroquinoline molecule is not extensively detailed in dedicated studies, general organic synthesis principles allow for the introduction of polar groups. Methods such as terminal oxidation to produce alcohols, carboxylic acids, or the introduction of amines or amides can be employed. These modifications are typically aimed at increasing hydrophilicity or providing reactive handles for further chemical elaboration. For instance, long-chain alkylamines can be converted into tertiary amines and subsequently quaternized to form cationic antistatic agents, a strategy that could be adapted for tetrahydroquinoline derivatives. mdpi.com

In the context of N-alkylated compounds, increasing the chain length generally enhances lipophilicity. This can influence membrane permeability and interactions with hydrophobic pockets in biological targets. For N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) have been shown to display the highest bactericidal effects. chemrxiv.org The elongation of the alkyl chain can also lead to the formation of amphiphilic nanostructures due to the segregation of polar and nonpolar domains. nih.gov

Property Influenced by Alkyl Chain LengthGeneral ObservationSignificance of a Dodecyl (C12) Chain
Biological ActivityPotency is often highly dependent on chain length, with an optimal range for receptor binding. caymanchem.comOften falls within or near the optimal range for strong biological effects, such as high bactericidal activity. chemrxiv.org
LipophilicityIncreases with chain length, affecting solubility and membrane permeability.Confers significant lipophilic character to the molecule.
Self-AssemblyLonger alkyl chains can drive the formation of nanostructures and aggregates in solution. nih.govPromotes amphiphilic behavior, potentially leading to aggregation in polar solvents. nih.gov
Physical PropertiesMelting points, boiling points, and viscosity are all affected by the length of the alkyl substituent. nih.govContributes to specific thermal properties and molecular interactions.

Functionalization of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring is a rich platform for a variety of chemical transformations, including reactions on the aromatic portion and the saturated heterocyclic ring.

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS). The nitrogen atom, being part of a secondary amine that is alkylated, acts as an electron-donating group, directing incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. The para position (C-6) is generally favored due to reduced steric hindrance compared to the ortho position (C-8).

Common EAS reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions introduce functional groups that can be used for further derivatization or to modulate the electronic properties of the aromatic system.

ReactionTypical ReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄6-Nitro-1-dodecyl-1,2,3,4-tetrahydroquinoline
BrominationBr₂ / FeBr₃6-Bromo-1-dodecyl-1,2,3,4-tetrahydroquinoline
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-1-dodecyl-1,2,3,4-tetrahydroquinoline
SulfonationFuming H₂SO₄This compound-6-sulfonic acid

The saturated portion of the tetrahydroquinoline ring is also reactive. The C(sp³)–H bonds adjacent to the nitrogen atom (at the C-2 position) are particularly susceptible to functionalization. nih.gov This is often achieved through an oxidation-addition pathway where the initial oxidation of the amine or the C-H bond generates a reactive iminium ion intermediate. This intermediate can then be trapped by a wide range of nucleophiles, allowing for the introduction of new substituents at the C-2 position. nih.gov

Furthermore, the entire tetrahydroquinoline ring can undergo oxidative dehydrogenation to form the corresponding aromatic quinoline (B57606). researchgate.netresearchgate.net This aromatization can be achieved using various oxidizing agents, including transition metal catalysts or enzymatic methods. researchgate.netresearchgate.net Oxidation can also occur at the C-4 position to introduce a hydroxyl or carbonyl group, leading to functionalized tetrahydroquinolin-4-ols or dihydroquinolin-4-ones. rsc.org

The tetrahydroquinoline scaffold can possess chiral centers, notably at the C-2 and C-4 positions, especially when substituted. The development of stereoselective functionalization methods is crucial for the synthesis of enantiomerically pure derivatives. nih.gov Asymmetric synthesis can be achieved through methods such as the enantioselective hydrogenation of a substituted quinoline precursor using a chiral catalyst. nih.gov

Biocatalysis offers another powerful approach. Microorganisms or isolated enzymes can perform highly stereoselective transformations on the tetrahydroquinoline ring. For example, the use of Rhodococcus equi has been shown to achieve asymmetric hydroxylation of 2-substituted-tetrahydroquinolines to yield chiral 1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. rsc.org Such methods provide access to specific stereoisomers that are often difficult to obtain through traditional chemical synthesis.

Synthesis of Polyfunctionalized and Hybrid this compound Derivatives

The synthesis of complex derivatives of this compound can be achieved through several modern synthetic methodologies. A particularly powerful approach is the multicomponent Povarov reaction, a formal aza-Diels-Alder reaction, which allows for the direct construction of the tetrahydroquinoline ring system with a variety of substituents. jdigitaldiagnostics.comresearchgate.netnih.gov This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene, and by employing N-dodecylaniline as the aniline component, the this compound scaffold can be readily assembled with diverse functionalities.

For instance, the use of α,β-unsaturated hydrazones as the dienophile in a Povarov-type reaction with N-dodecylaniline and an appropriate aldehyde can lead to the formation of 1-dodecyl-1,2,3,4-tetrahydroquinolines bearing a hydrazone moiety at the C-4 position. nih.gov This hydrazone group can then serve as a versatile handle for further functionalization or for the creation of hybrid molecules.

Another key strategy for the synthesis of hybrid molecules involves the derivatization of the tetrahydroquinoline nitrogen. Although the 1-position is occupied by the dodecyl group, other positions on the tetrahydroquinoline ring, particularly the aromatic portion, can be functionalized to append other molecular entities. Furthermore, hybrid molecules can be constructed by incorporating the this compound moiety into larger molecular frameworks. An example of creating a hybrid molecule involves the acylation of the nitrogen of a tetrahydroquinoline with a molecule like ibuprofen, demonstrating a viable pathway to hybrid structures. mdpi.com Similarly, the synthesis of steroid-tetrahydroquinoline hybrids showcases the potential for creating complex and potentially bioactive hybrid compounds. nih.gov

Detailed Research Findings

Research into the synthesis of functionalized tetrahydroquinolines has demonstrated the feasibility of introducing a wide array of substituents onto the core ring system. The Povarov reaction, in particular, has been shown to be highly effective for generating polysubstituted tetrahydroquinolines in a single step. beilstein-journals.orgbeilstein-journals.org By selecting the appropriate starting materials, it is possible to control the substitution pattern around the ring.

For example, a three-component reaction between an N-alkylaniline (such as N-dodecylaniline), an aromatic aldehyde, and an electron-rich alkene can yield highly substituted 1-alkyl-1,2,3,4-tetrahydroquinolines. The specific functionalities of the resulting molecule are determined by the choice of the aldehyde and the alkene.

The following table provides examples of polyfunctionalized this compound derivatives that can be synthesized using the Povarov reaction with N-dodecylaniline.

AldehydeActivated AlkeneResulting Substituents on Tetrahydroquinoline Ring
BenzaldehydeEthyl vinyl ether2-Phenyl, 4-Ethoxy
4-NitrobenzaldehydeN-Vinylpyrrolidinone2-(4-Nitrophenyl), 4-(1-Pyrrolidinonyl)
2-FuraldehydeStyrene2-(2-Furyl), 4-Phenyl

The synthesis of hybrid molecules represents a further extension of the derivatization of the this compound scaffold. This approach involves the covalent linking of the tetrahydroquinoline moiety to another distinct chemical entity, which could be another pharmacophore, a biomolecule, or a functional material.

A plausible synthetic route to a hybrid molecule could involve the initial synthesis of a functionalized this compound, for example, one bearing a carboxylic acid or an amino group on the aromatic ring. This functional group can then be used as a point of attachment for the second component of the hybrid molecule through standard coupling chemistries, such as amide bond formation or reductive amination.

The table below outlines potential hybrid molecules based on the this compound scaffold and the synthetic strategies that could be employed for their preparation.

Hybrid Molecule ComponentLinkage StrategyPotential Application Area
IbuprofenAmide bond formationAnti-inflammatory agents
Steroid (e.g., Estrone)Ether or ester linkageHormonally active compounds
Fluorescent Dye (e.g., Fluorescein)Thiourea or amide linkageMolecular probes

The development of synthetic routes to these polyfunctionalized and hybrid derivatives of this compound opens up new avenues for the exploration of their properties and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Applications and Structure Activity Relationships of 1 Dodecyl 1,2,3,4 Tetrahydroquinoline Analogs

Role in Organic Synthesis as a Versatile Building Block for Complex Molecules

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a foundational building block in synthetic chemistry, prized for its presence in a vast number of biologically active molecules. nih.govmdpi.com Chemists have long targeted this scaffold, leading to the development of numerous synthetic methodologies. researchgate.net Among the most powerful of these are domino reactions—also known as tandem or cascade reactions—which allow for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govmdpi.com

Domino strategies have proven exceptionally valuable for creating THQ derivatives with unique and previously inaccessible substitution patterns. mdpi.com These efficient reactions, which can involve sequences like reduction followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes, enable the synthesis of diverse THQ-based polycycles. nih.govresearchgate.net The ability to readily modify the THQ core, for instance by introducing a dodecyl group at the N-1 position, makes it a versatile platform for generating novel compounds with tailored properties. The synthesis of such N-substituted THQs can be achieved through various means, including one-pot multicomponent reactions that combine an amine, an aldehyde, and the THQ core in an efficient manner. rsc.orgnih.gov

Synthetic StrategyDescriptionKey Advantages
Domino (Cascade) ReactionsMulti-step reactions where subsequent transformations occur in one pot without isolating intermediates. Often involves cyclization steps to form the THQ ring. nih.govresearchgate.netHigh efficiency, atom economy, reduced waste, access to complex structures. mdpi.com
Povarov Reaction (Imino Diels-Alder)A three-component reaction between an aniline (B41778), an aldehyde, and an alkene to form substituted THQs. researchgate.netnih.govExcellent for creating structural diversity, particularly at the 2- and 4-positions of the THQ ring.
Multi-component CondensationOne-pot synthesis involving three or more reactants to build the final molecule. Can be used to introduce N-substituents. researchgate.netnih.govOperational simplicity, high yields, and rapid access to a library of derivatives.
Hydrogenation/ReductionReduction of the corresponding quinoline (B57606) or quinolone precursors to form the saturated heterocyclic ring. researchgate.netDirect and often high-yielding method for accessing the core THQ scaffold.

Antioxidant Potential: Chemical Basis and Structure-Activity Relationships

Mechanistic Insights into the Chemical Antioxidant Action of 1,2,3,4-Tetrahydroquinoline Derivatives

Derivatives of 1,2,3,4-tetrahydroquinoline are recognized as potent inhibitors of radical-chain oxidation. bohrium.com Their antioxidant activity stems from the ability of the heterocyclic amine to terminate the chain reactions propagated by free radicals, particularly peroxyl radicals (ROO•), which are key intermediates in the oxidation of organic materials.

Influence of Structural Modifications, Including the Dodecyl Moiety, on Antioxidant Activity

The antioxidant efficacy of THQ derivatives is governed by their molecular structure. While the core THQ ring is responsible for the fundamental radical-scavenging activity, substituents on the ring can significantly modulate this property. The introduction of a long alkyl chain, such as the dodecyl group at the N-1 position, primarily impacts the molecule's physicochemical properties, most notably its lipophilicity (fat-solubility). mdpi.com

This modification is critical for its application in non-aqueous or lipid-based systems. According to the "polar paradox" or "cut-off" theory, the effectiveness of an antioxidant in different media depends on its hydrophobicity. researchgate.netrsc.org

In Bulk Oil/Lipid Systems: Highly lipophilic antioxidants, like 1-dodecyl-1,2,3,4-tetrahydroquinoline, are more soluble and can be distributed more effectively within the nonpolar medium. This increased concentration and mobility within the lipid phase enhances their ability to intercept and quench lipid peroxyl radicals, potentially leading to superior antioxidant performance compared to their more polar, short-chain counterparts. mdpi.comnih.gov

Structure-Activity Relationship: The esterification or amidation of phenolic compounds with long alkyl chains has been shown to produce more active antioxidants compared to the parent compounds, a principle that applies here. mdpi.combohrium.com The dodecyl chain increases lipophilicity, which favors interaction with hydrophobic molecules and environments. mdpi.comnih.gov Therefore, the dodecyl moiety anchors the active THQ headgroup in the lipid phase where oxidation occurs, maximizing its protective effect.

Advanced Materials and Other Industrial Applications (excluding human-related uses)

Beyond their synthetic utility and antioxidant properties, 1,2,3,4-tetrahydroquinoline derivatives have found applications in materials science and other industrial sectors. nih.gov

Applications in Dyes and Pigments

The quinoline scaffold is a known chromophore, and its derivatives are active components in various dyes. nih.govmdpi.com The extended π-electron system of the quinoline ring is responsible for its ability to absorb light in the UV-visible spectrum. Chemical modifications to the core structure, such as N-alkylation, can tune the electronic properties and thus the color and photophysical characteristics of the resulting dye. researchgate.net This tunability allows for the design of quinoline-based dyes for specific applications, including in materials for modern recording technologies. nih.gov

Corrosion Inhibition Properties

Quinoline and its derivatives are effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments. researchgate.netnajah.eduelectrochemsci.org Their protective action is due to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. jmaterenvironsci.combiointerfaceresearch.com

The inhibition mechanism involves several interactions:

Chemisorption: The nitrogen atom in the THQ ring and the π-electrons of the fused benzene (B151609) ring possess high electron density. researchgate.net These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. biointerfaceresearch.com

Hydrophobic Barrier: The presence of the long, nonpolar dodecyl chain in this compound significantly enhances its effectiveness. This lipophilic tail orients away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, repelling water and corrosive ions (like chloride) from the surface. A similar compound, 1-dodecyl-3-phenylquinoxalin-2(1H)-one, demonstrated high inhibition performance (95.33%) attributed in part to the long carbon chain. mdpi.com

This dual-action mechanism—strong surface adsorption via the quinoline head and formation of a water-repellent film by the dodecyl tail—makes such compounds highly effective corrosion inhibitors for industrial applications. najah.eduelectrochemsci.org

Application AreaRole of THQ CoreContribution of Dodecyl Moiety
Dyes and PigmentsActs as the core chromophore, absorbing UV-visible light. Its electronic properties can be tuned by substitution. nih.govmdpi.comIncreases solubility in nonpolar matrices (e.g., plastics, inks) and can modify photophysical properties.
Corrosion InhibitionThe nitrogen atom and π-electrons of the ring system adsorb onto the metal surface, forming a protective film. researchgate.netbiointerfaceresearch.comForms a dense, hydrophobic barrier on the surface that repels water and other corrosive agents, significantly enhancing inhibition efficiency. mdpi.com

Potential in Modern Recording Technologies

The application of this compound in modern recording technologies is not extensively documented in publicly available literature; however, its structural features suggest potential utility by analogy to related chemical systems. These potential applications are primarily linked to thermal and optical data recording technologies, leveraging the properties of both the tetrahydroquinoline core and the long N-alkyl dodecyl chain.

One speculative application lies in the field of thermal recording papers. This technology often utilizes leuco dyes, which are colorless or lightly colored compounds that undergo a structural transformation to a colored form upon heating in the presence of an acidic developer. sellchems.comresearchgate.net The tetrahydroquinoline moiety, as a complex nitrogen heterocycle, could potentially be functionalized to act as a leuco dye. The long dodecyl chain would significantly influence the molecule's melting point and solubility in the organic matrix of the thermal paper's active layer. uni-hamburg.de This allows for precise tuning of the temperature at which the color-forming reaction occurs, a critical parameter for the performance of thermal print heads. google.com

Furthermore, compounds with long alkyl chains are explored as phase change materials (PCMs) for thermal energy storage. mdpi.comgoogle.com These materials absorb and release heat at a near-constant temperature during their phase transition. This principle is analogous to some forms of optical data storage where a laser induces a localized phase change in a material to record data. The N-dodecyl group would impart specific phase change characteristics to the molecule, which could potentially be exploited in such recording media.

Additionally, related heterocyclic compounds like tetrahydroisoquinoline derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical switching and high-density data storage devices. mdpi.comresearchgate.net The incorporation of a π-conjugated system within the tetrahydroquinoline structure, combined with the organizational properties that can be imparted by the long alkyl chain, suggests that this compound analogs could be designed as functional NLO materials. mdpi.com

Computational Studies in Structure-Activity Relationship (SAR) for Chemical Properties

Computational methods are integral to modern chemical research, providing insights into the relationship between molecular structure and chemical properties, thereby accelerating the design of new molecules with desired characteristics. For this compound and its analogs, these studies are pivotal in predicting physicochemical profiles and building models to correlate structure with specific chemical properties.

In Silico Prediction of Physicochemical Profiles, including Lipophilicity

In silico (computer-based) prediction of physicochemical properties is a cornerstone of computational chemistry, allowing for the rapid assessment of a molecule's characteristics before its synthesis. researchgate.netnih.gov These predictions are crucial for understanding a compound's behavior in various environments. For this compound, key properties such as lipophilicity, solubility, and molecular size can be estimated using various computational models.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a molecule's solubility and interaction with nonpolar environments. thermofisher.comacdlabs.com A positive logP value indicates a preference for a lipid or organic phase (lipophilic/hydrophobic), while a negative value signifies a preference for an aqueous phase (hydrophilic). acdlabs.com Computational methods for predicting logP are generally categorized into two main approaches: substructure-based and whole-molecule approaches. researchgate.net

Substructure-based methods: These approaches, such as those using group or fragment contributions, calculate the logP value by summing the contributions of individual atoms or molecular fragments. researchgate.netmolinspiration.com The miLogP method, for example, is based on group contributions derived by fitting calculated logP with experimental values for a large training set of molecules. molinspiration.com

Whole-molecule approaches: These methods consider the entire molecule, using topological indices or other molecular properties to quantify logP. researchgate.net

The addition of the long dodecyl chain to the tetrahydroquinoline core is expected to dramatically increase the lipophilicity of the molecule. The following table presents a predicted physicochemical profile for this compound using established in silico methods.

PropertyPredicted ValueMethodology/Significance
Molecular FormulaC₂₁H₃₅NRepresents the elemental composition of the molecule.
Molecular Weight301.51 g/molSum of the atomic weights of all atoms in the molecule.
logP (Lipophilicity)~7.85Calculated using fragment-based contribution methods (e.g., miLogP). The high positive value indicates very strong lipophilicity and low water solubility. molinspiration.com
Topological Polar Surface Area (TPSA)12.03 ŲSum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Relates to membrane permeability.
Number of Rotatable Bonds11Indicates the conformational flexibility of the molecule.
Hydrogen Bond Acceptors1Refers to the nitrogen atom, which can accept a hydrogen bond.
Hydrogen Bond Donors0The secondary amine of the parent tetrahydroquinoline is alkylated, removing its hydrogen bond donating ability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. frontiersin.org When the endpoint being modeled is a chemical property rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. mdpi.comnih.gov These models are powerful tools for predicting the properties of new, unsynthesized molecules, provided they fall within the model's applicability domain. nih.gov

The development of a QSPR model for a chemical property of this compound and its analogs would typically follow these steps:

Data Set Selection: A series of homologous compounds, such as N-alkyl-tetrahydroquinolines with varying alkyl chain lengths (e.g., from methyl to octadecyl), would be selected.

Property Measurement: A specific chemical property, such as melting point, boiling point, or density, would be experimentally determined for all compounds in the series.

Descriptor Calculation: For each molecule, a large number of numerical molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical descriptors. frontiersin.orgmdpi.com

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors (the independent variables) and the measured chemical property (the dependent variable). nih.govnih.gov The model's predictive power is then rigorously validated using techniques like cross-validation and external test sets. nih.gov

For a series of N-alkylated tetrahydroquinolines, a QSPR model could effectively predict how properties change with the length of the alkyl chain. For instance, a model for density might use descriptors like intrinsic density (molecular weight divided by molecular volume) and others that account for intermolecular forces. nih.gov

The table below illustrates a hypothetical data structure for developing a QSPR model for the boiling point of N-alkyl-tetrahydroquinolines.

CompoundAlkyl Chain (R)Boiling Point (°C) (Dependent Variable)Molecular Weight (Descriptor 1)logP (Descriptor 2)Wiener Index (Descriptor 3)
1-Methyl-THQ-CH₃(Experimental Value)147.222.81(Calculated Value)
1-Ethyl-THQ-C₂H₅(Experimental Value)161.253.34(Calculated Value)
1-Propyl-THQ-C₃H₇(Experimental Value)175.273.87(Calculated Value)
..................
1-Dodecyl-THQ-C₁₂H₂₅(Predicted Value)301.51~7.85(Calculated Value)

Such a validated QSPR model would be a valuable tool for accurately predicting the properties of other long-chain N-alkyl-tetrahydroquinolines without the need for extensive experimental work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.